BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of "Methyl 3-
(thiophen-2-yl)propanoate"”

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Methyl 3-(thiophen-2-
Compound Name:
yl)propanoate

Cat. No.: B019669

An In-depth Technical Guide to Methyl 3-
(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of Methyl 3-(thiophen-2-yl)propanoate, a thiophene-containing ester of interest in
chemical synthesis and potentially in drug discovery. Due to the limited availability of detailed
experimental data for this specific compound in publicly accessible literature, this guide
combines known data with established principles of organic chemistry and spectroscopy to
offer a robust profile.

Chemical Identity and Physical Properties

Methyl 3-(thiophen-2-yl)propanoate is a carboxylate ester with a thiophene ring linked to a
propanoate group. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of Methyl 3-(thiophen-2-yl)propanoate
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Property Value Source/Comment
Methyl 3-(thiophen-2-
IUPAC Name -
yl)propanoate
CAS Number 16862-05-8 [1]
Molecular Formula CsH1002S [1]
Molecular Weight 170.23 g/mol [1]
Data for the isomeric Methyl 3-
Boiling Point 103-104 °C at 3 mmHg (thiophen-3-yl)propanoate,
expected to be similar.
Melting Point Data not available -
Density Data not available -

Refractive Index

Data not available

Expected to be soluble in

common organic solvents like

Solubility Data not available _
ethanol, methanol, diethyl
ether, and dichloromethane.
Likely a colorless to pale

Appearance Data not available yellow liquid at room
temperature.

Keep in a dark place, sealed in

Storage [1]

dry, room temperature.

Synthesis and Purification: Experimental Protocols

The primary route for the synthesis of Methyl 3-(thiophen-2-yl)propanoate is the Fischer

esterification of 3-(thiophen-2-yl)propanoic acid with methanol in the presence of an acid

catalyst.

Synthesis: Fischer Esterification
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This protocol outlines a general procedure for the synthesis of Methyl 3-(thiophen-2-
yl)propanoate.

Reaction Scheme:
Th represents the thiophen-2-yl group.

Materials and Equipment:

3-(thiophen-2-yl)propanoic acid

e Methanol (anhydrous)

e Concentrated Sulfuric Acid (H2SOa4) or other acid catalyst
e Sodium bicarbonate (NaHCO3), saturated solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
e Round-bottom flask

» Reflux condenser

o Heating mantle with magnetic stirrer

e Separatory funnel

e Rotary evaporator

o Standard laboratory glassware

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve 3-(thiophen-2-yl)propanoic acid (1 equivalent) in an excess of
anhydrous methanol (e.g., 10-20 equivalents).
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o Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid
(e.g., 0.1 equivalents) to the solution.

» Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Work-up:
o After cooling to room temperature, remove the excess methanol using a rotary evaporator.
o Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

o Transfer the solution to a separatory funnel and wash sequentially with water, saturated
sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude
Methyl 3-(thiophen-2-yl)propanoate.

Purification

The crude product can be purified by fractional distillation under reduced pressure.
Equipment:

o Short-path distillation apparatus or standard fractional distillation setup

e Vacuum pump

e Heating mantle

Procedure:

o Set up the distillation apparatus for vacuum distillation.

o Transfer the crude product to the distillation flask.

o Slowly reduce the pressure to the desired level (e.g., 3 mmHg).
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o Gradually heat the flask to the boiling point of the product (around 103-104 °C at 3 mmHg).
o Collect the fraction that distills at a constant temperature.

Logical Workflow for Synthesis and Purification:

hiophen-2-y1 ic acid
& . Aqueous Work-up . § ) S . , 5
+ Methanol Reflux (2-4h) | (20, NaHCOs, Brine) Dry (MgSOa) Concentrate in vacuo Crude Product Vacuum Distillation Pure Methyl 3-(thiophen-2-yl)propanoate

+ H280a (cat.)

Click to download full resolution via product page
Caption: Workflow for the synthesis and purification of Methyl 3-(thiophen-2-yl)propanoate.

Spectroscopic Characterization

While specific spectra for Methyl 3-(thiophen-2-yl)propanoate are not readily available, the
expected spectroscopic data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for Methyl 3-(thiophen-2-yl)propanoate
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Technique

Predicted Features

1H NMR

- Thiophene protons (3H): Three signals in the
aromatic region (~6.8-7.2 ppm), exhibiting
characteristic thiophene coupling patterns. -
Methyl ester protons (3H): A singlet around 3.7
ppm. - Methylene protons adjacent to thiophene
(2H): A triplet around 3.2 ppm. - Methylene
protons adjacent to carbonyl (2H): A triplet
around 2.8 ppm.

13C NMR

- Carbonyl carbon: A signal in the range of 170-
175 ppm. - Thiophene carbons: Four signals in
the aromatic region (~123-142 ppm). - Methyl
ester carbon: A signal around 52 ppm. -
Methylene carbons: Two signals in the aliphatic

region (~25-35 ppm).

IR Spectroscopy

- C=0 stretch (ester): A strong absorption band
around 1740 cm~1. - C-O stretch (ester): An
absorption band in the range of 1150-1250
cm~1, - C-H stretch (aromatic): Signals above
3000 cm™1, - C-H stretch (aliphatic): Signals
below 3000 cm~1. - C=C stretch (thiophene):
Absorption bands in the region of 1400-1600

cm~L.

Mass Spectrometry

- Molecular lon (M*): A peak at m/z = 170. - Key
Fragments: Loss of the methoxy group (-OCHs)
to give a peak at m/z = 139. Loss of the

carbomethoxy group (-COOCHS3) to give a peak
at m/z = 111. A base peak corresponding to the

thiophenemethyl fragment at m/z = 97.

Reactivity and Stability

 Stability: The compound is expected to be stable under normal storage conditions. [1]It

should be protected from strong acids, strong bases, and strong oxidizing agents.
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» Reactivity:

o Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-
(thiophen-2-yl)propanoic acid and methanol.

o Reduction: The ester can be reduced to the corresponding alcohol, 3-(thiophen-2-
yl)propan-1-ol, using reducing agents like lithium aluminum hydride (LiAIHa4).

o Thiophene Ring Reactivity: The thiophene ring can undergo electrophilic substitution
reactions, although the electron-withdrawing nature of the propanoate side chain will
influence the regioselectivity and reactivity.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological
activity or associated signaling pathways of Methyl 3-(thiophen-2-yl)propanoate.

However, the thiophene scaffold is a well-known privileged structure in medicinal chemistry,
and a wide range of thiophene derivatives have demonstrated significant biological activities,
including:

Antimicrobial

Anti-inflammatory

Anticancer

Antiviral

Therefore, it is plausible that Methyl 3-(thiophen-2-yl)propanoate could be a valuable starting
material or intermediate for the synthesis of more complex, biologically active molecules.
Further research and biological screening are necessary to elucidate any potential therapeutic
applications.

Logical Relationship for Potential Drug Discovery:
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Caption: Potential pathway from Methyl 3-(thiophen-2-yl)propanoate to a drug candidate.

Conclusion

Methyl 3-(thiophen-2-yl)propanoate is a readily synthesizable thiophene derivative. While
detailed characterization and biological data are sparse, its structure suggests it is a valuable
building block for the synthesis of more complex molecules. The protocols and predicted data
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in this guide provide a solid foundation for researchers and drug development professionals
interested in exploring the potential of this and related compounds. Further investigation is
warranted to fully characterize its properties and explore its potential applications in medicinal
chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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